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An In-depth Technical Guide to (R)-methyl 4-
benzylmorpholine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-methyl 4-benzylmorpholine-3-carboxylate is a chiral organic compound belonging to the

morpholine class of heterocyclic compounds. The morpholine scaffold is a privileged structure

in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to

its favorable physicochemical and metabolic properties.[1][2] This guide provides a

comprehensive overview of the known physical, chemical, and potential biological properties of

(R)-methyl 4-benzylmorpholine-3-carboxylate, intended to support research and

development efforts in the pharmaceutical and life sciences sectors.

Chemical and Physical Properties
Precise experimental data for the physical properties of (R)-methyl 4-benzylmorpholine-3-
carboxylate are not readily available in the public domain. The following table summarizes key

computed properties and available information from chemical suppliers and databases.[3][4][5]
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Property Value Source

Molecular Formula C₁₃H₁₇NO₃ PubChem[3][4]

Molecular Weight 235.28 g/mol PubChem[3][4]

IUPAC Name

methyl (3R)-4-

benzylmorpholine-3-

carboxylate

PubChem[3]

CAS Number 1235134-83-4 PubChem[3]

Appearance
Not available (likely an oil or

low-melting solid)
-

Melting Point Not available -

Boiling Point Not available -

Solubility

Not available (expected to be

soluble in common organic

solvents like methanol,

ethanol, dichloromethane, and

ethyl acetate)

-

Computed XLogP3 1.3 PubChem[3][4]

Topological Polar Surface Area 38.8 Å² PubChem[3][4]

Hydrogen Bond Donor Count 0 ChemScene[5]

Hydrogen Bond Acceptor

Count
4 ChemScene[5]

Rotatable Bond Count 3 ChemScene[5]

Spectral Data
Detailed experimental spectral data for (R)-methyl 4-benzylmorpholine-3-carboxylate is

limited. A summary of available and expected spectral characteristics is provided below.

¹H NMR Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/40152340
https://pubchem.ncbi.nlm.nih.gov/compound/22309117
https://pubchem.ncbi.nlm.nih.gov/compound/40152340
https://pubchem.ncbi.nlm.nih.gov/compound/22309117
https://pubchem.ncbi.nlm.nih.gov/compound/40152340
https://pubchem.ncbi.nlm.nih.gov/compound/40152340
https://pubchem.ncbi.nlm.nih.gov/compound/40152340
https://pubchem.ncbi.nlm.nih.gov/compound/22309117
https://pubchem.ncbi.nlm.nih.gov/compound/40152340
https://pubchem.ncbi.nlm.nih.gov/compound/22309117
https://www.chemscene.com/product/212650-44-7.html
https://www.chemscene.com/product/212650-44-7.html
https://www.chemscene.com/product/212650-44-7.html
https://www.benchchem.com/product/b577517?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A proton NMR spectrum is available from commercial suppliers, though detailed peak

assignments and coupling constants are not published.[6] Based on the structure, the following

proton signals are expected:

Aromatic protons (benzyl group): Multiplet in the range of 7.2-7.4 ppm.

Methyl ester protons (-OCH₃): Singlet around 3.7 ppm.

Benzyl methylene protons (-CH₂-Ph): Two doublets (diastereotopic protons) or a singlet

around 3.5-4.0 ppm.

Morpholine ring protons: A series of multiplets in the range of 2.0-4.0 ppm, corresponding to

the protons at positions 2, 3, 5, and 6. The proton at C3 would be a doublet of doublets or a

multiplet.

¹³C NMR Spectroscopy
Experimental ¹³C NMR data is not currently available. Predicted chemical shifts would include:

Carbonyl carbon (C=O): ~170-175 ppm.

Aromatic carbons: ~127-140 ppm.

Morpholine and benzyl carbons: ~40-70 ppm.

Methyl ester carbon (-OCH₃): ~52 ppm.

Mass Spectrometry
The exact mass of (R)-methyl 4-benzylmorpholine-3-carboxylate is 235.120843 Da.[3][4] In

an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 235 would be

expected. Common fragmentation patterns would likely involve the loss of the methoxycarbonyl

group (-COOCH₃) and cleavage of the benzyl group.

Infrared (IR) Spectroscopy
An experimental IR spectrum is not available. Key expected absorption bands include:

C=O stretch (ester): Strong absorption around 1735-1750 cm⁻¹.
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C-O stretch (ester and ether): Strong absorptions in the 1000-1300 cm⁻¹ region.

C-H stretch (aromatic and aliphatic): Absorptions in the 2800-3100 cm⁻¹ region.

C=C stretch (aromatic): Absorptions around 1450-1600 cm⁻¹.

Experimental Protocols
Synthesis of (R)-methyl 4-benzylmorpholine-3-
carboxylate
A detailed, peer-reviewed synthesis protocol for (R)-methyl 4-benzylmorpholine-3-
carboxylate is not currently published. However, a plausible synthetic route can be proposed

based on established methods for the synthesis of related morpholine derivatives.[7] A potential

two-step synthesis is outlined below:

Step 1: N-Benzylation of (R)-methyl morpholine-3-carboxylate

To a solution of (R)-methyl morpholine-3-carboxylate in a suitable aprotic solvent (e.g.,

acetonitrile or dimethylformamide), add a non-nucleophilic base such as potassium

carbonate or diisopropylethylamine.

Add benzyl bromide or benzyl chloride dropwise to the reaction mixture at room temperature.

Stir the reaction mixture at room temperature or with gentle heating until the reaction is

complete, as monitored by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the

filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield (R)-methyl 4-
benzylmorpholine-3-carboxylate.

Step 2: Characterization

The synthesized compound should be characterized using standard analytical techniques to

confirm its identity and purity:
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NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

FTIR Spectroscopy: To identify the functional groups present.

Chiral HPLC: To determine the enantiomeric purity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed Synthesis Workflow
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Proposed synthesis and characterization workflow.

Biological Activity and Drug Development Potential
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While no specific biological activity has been reported for (R)-methyl 4-benzylmorpholine-3-
carboxylate, the morpholine scaffold is a key component in a wide range of biologically active

molecules.[1][2][8][9] Morpholine derivatives have been investigated for their potential as:

Anticancer agents[9][10]

Anti-inflammatory agents[1]

Antiviral agents[1]

Anticonvulsants[8]

Antimicrobial agents

The presence of the morpholine ring can improve the pharmacokinetic properties of a drug

candidate, including its solubility, metabolic stability, and ability to cross the blood-brain barrier.

[2] The benzyl group and the methyl ester at the 3-position of the morpholine ring in the title

compound provide opportunities for further chemical modification to explore structure-activity

relationships (SAR) and develop novel therapeutic agents.

Role of Morpholine Derivatives in Drug Discovery

Favorable Properties Potential Biological Activities

Morpholine Scaffold

Improved Solubility

Enhanced PK Profile

BBB Permeability

Anticancer

Antiviral

Anti-inflammatory

CNS Disorders
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Potential roles of morpholine derivatives in drug discovery.

Conclusion
(R)-methyl 4-benzylmorpholine-3-carboxylate is a chiral building block with significant

potential for use in drug discovery and medicinal chemistry. While comprehensive experimental

data on its physical and chemical properties are currently lacking, its structural features

suggest it is a valuable starting point for the synthesis of novel, biologically active compounds.

Further research is warranted to fully characterize this compound and explore its therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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